molecular formula C8H15Cl2N3O2 B12308956 ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride

ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride

Cat. No.: B12308956
M. Wt: 256.13 g/mol
InChI Key: ZTSSYPXQGGVWHG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride typically involves the reaction of ethyl 2-bromoacetate with 1-methyl-1H-pyrazole-4-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the development of treatments for neurodegenerative diseases such as Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-2-(1H-pyrazol-4-yl)acetate
  • Ethyl 2-amino-2-(3-methyl-1H-pyrazol-4-yl)acetate
  • Ethyl 2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetate

Uniqueness

Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride is unique due to the presence of the 1-methyl-1H-pyrazol-4-yl moiety, which imparts specific chemical and biological properties. This structural feature enhances its stability and reactivity compared to other similar compounds .

Biological Activity

Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₈H₁₃N₃O₂
  • Molecular Weight : 183.21 g/mol
  • CAS Number : 1218057-55-6

The structure includes a pyrazole ring, which is known for its diverse biological activities. The presence of the amino and ester functional groups enhances its solubility and potential interactions with biological targets.

1. Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives can disrupt bacterial cell membranes, leading to increased permeability and cell death. This compound may share similar mechanisms due to its structural similarities with other active pyrazoles.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Organisms
Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetateTBDGram-positive and Gram-negative bacteria
Pyrazole Derivative A75Bacillus subtilis
Pyrazole Derivative B<125Escherichia coli

The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against various bacterial strains, suggesting that this compound could be an effective antimicrobial agent.

2. Anticancer Potential

Pyrazole derivatives have been investigated for their anticancer properties, showing promise in inhibiting tumor growth through various mechanisms, including the inhibition of specific kinases involved in cancer progression. The potential of this compound as an anticancer agent warrants further exploration.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have demonstrated that certain pyrazole derivatives can significantly reduce the proliferation of cancer cell lines. For example:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : 0.5 μM for a related pyrazole compound

Such findings suggest that this compound may also exhibit similar inhibitory effects on cancer cell lines.

The biological activity of this compound may involve several mechanisms:

  • Membrane Disruption : Similar to other alkaloids, it may alter bacterial cell membrane integrity.
  • Enzyme Inhibition : Potential inhibition of enzymes critical for cancer cell survival.
  • Receptor Modulation : Interaction with specific receptors involved in signaling pathways.

Properties

Molecular Formula

C8H15Cl2N3O2

Molecular Weight

256.13 g/mol

IUPAC Name

ethyl 2-amino-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride

InChI

InChI=1S/C8H13N3O2.2ClH/c1-3-13-8(12)7(9)6-4-10-11(2)5-6;;/h4-5,7H,3,9H2,1-2H3;2*1H

InChI Key

ZTSSYPXQGGVWHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CN(N=C1)C)N.Cl.Cl

Origin of Product

United States

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